Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate
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Overview
Description
Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a 2-chloro-6-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloroethoxy)acetate
- Ethyl (2-chlorobenzoyl)acetate
- Ethyl (2-methoxybenzoyl)acetate
Uniqueness
Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the benzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H18ClNO4 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate |
InChI |
InChI=1S/C18H18ClNO4/c1-3-24-16(21)11-12-7-9-13(10-8-12)20-18(22)17-14(19)5-4-6-15(17)23-2/h4-10H,3,11H2,1-2H3,(H,20,22) |
InChI Key |
RSLONCRQYFBSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)OC |
Origin of Product |
United States |
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